2-(3-Fluorophenoxy)phenol
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Overview
Description
2-(3-Fluorophenoxy)phenol is an organic compound with the molecular formula C12H9FO2 It is a derivative of phenol, where a fluorophenoxy group is attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenoxy)phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3-fluorophenol with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent and base, as well as the reaction temperature, are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and Fremy’s salt.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
2-(3-Fluorophenoxy)phenol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: It is being investigated for its potential use in drug development.
Industry: The compound is used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenoxy)phenol involves its interaction with various molecular targets. The phenol group can act as an antioxidant by scavenging free radicals. The fluorophenoxy group can enhance the compound’s ability to interact with specific enzymes and receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenoxy)phenol
- 2-(2-Fluorophenoxy)phenol
- 2-(3-Chlorophenoxy)phenol
Uniqueness
2-(3-Fluorophenoxy)phenol is unique due to the specific positioning of the fluorine atom, which can influence its reactivity and interaction with biological targets. Compared to other similar compounds, it may exhibit different levels of biological activity and stability .
Properties
IUPAC Name |
2-(3-fluorophenoxy)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8,14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBIMRSALGZWLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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